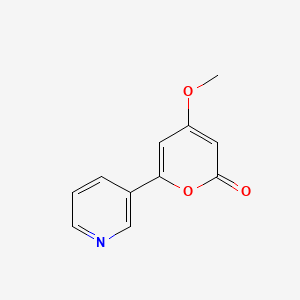
2-carboperoxybenzoic acid
概述
描述
. It is a derivative of phthalic acid and is known for its strong oxidizing properties. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 2-carboperoxybenzoic acid is primarily synthesized by reacting phthalic acid with hydrogen peroxide. This reaction is typically carried out at low temperatures, and an organic solvent is used as the reaction medium. The reaction produces perphthalic acid and water as by-products. The detailed steps are as follows:
- Dissolve 62g (0.5 mol) of sodium carbonate monohydrate in 250 ml of water in a 1L round-bottom flask equipped with a stirrer and immersed in an ice-salt bath.
- Cool the solution to 0°C and add 69g (63 ml, 0.6 mol) of 30% hydrogen peroxide.
- Maintain the temperature at -5 to 0°C and add 74g (0.5 mol) of phthalic anhydride, which has been recrystallized from benzene.
- Stir the reaction mixture vigorously for 30 minutes at -5 to 0°C.
- Transfer the resulting solution or suspension to a separatory funnel and extract with 350 ml of ether.
- Carefully acidify the mixture with 30 ml of concentrated sulfuric acid dissolved in 150 ml of ice-cold water.
- Extract the precipitated benzenecarboperoxoic acid into ether and wash the ether extract with 40% ammonium sulfate solution.
- Dry the ether extract over anhydrous magnesium sulfate overnight in a refrigerator .
Industrial Production Methods: The industrial production of benzenecarboperoxoic acid, 2-carboxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
化学反应分析
Types of Reactions: 2-carboperoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: It can be reduced to phthalic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out at low temperatures to prevent decomposition.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution Reactions: Various nucleophiles can be used to replace the peroxy group, and the reactions are often carried out in the presence of catalysts.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds such as alcohols, ketones, and carboxylic acids.
Reduction: The primary product is phthalic acid.
Substitution: The products depend on the nucleophile used and can include a wide range of substituted aromatic compounds.
科学研究应用
2-carboperoxybenzoic acid has several scientific research applications:
作用机制
The mechanism of action of benzenecarboperoxoic acid, 2-carboxy- involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can oxidize various substrates, leading to the formation of oxidized products. The molecular targets and pathways involved include:
Oxidation of Organic Compounds: The peroxy group transfers oxygen to the substrate, resulting in the formation of oxidized products.
Generation of ROS: The decomposition of the peroxy group generates ROS, which can further react with other molecules.
相似化合物的比较
2-carboperoxybenzoic acid can be compared with other similar compounds such as:
Peracetic Acid: Similar in its oxidizing properties but has a different structure and is used primarily as a disinfectant.
MCPBA (m-Chloroperoxybenzoic Acid): Another strong oxidizing agent used in organic synthesis, but with a different substituent on the aromatic ring.
Perbenzoic Acid: Similar structure but lacks the carboxylic acid group, making it less versatile in certain reactions.
Uniqueness: this compound is unique due to its dual functional groups (peroxy and carboxylic acid), which provide it with distinct reactivity and versatility in various chemical reactions .
属性
IUPAC Name |
2-carbonoperoxoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-7(10)5-3-1-2-4-6(5)8(11)13-12/h1-4,12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVYLTSKTCWWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075200 | |
| Record name | Benzenecarboperoxoic acid, 2-carboxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2311-91-3 | |
| Record name | Monoperoxyphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoperphthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarboperoxoic acid, 2-carboxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenecarboperoxoic acid, 2-carboxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Monoperphthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3STZ5UZ5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

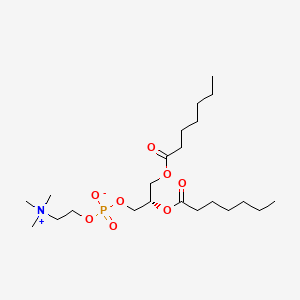
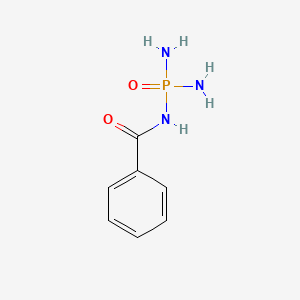


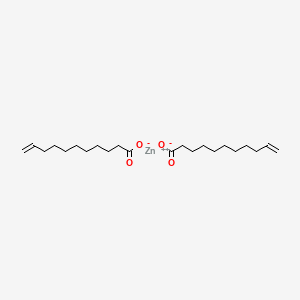


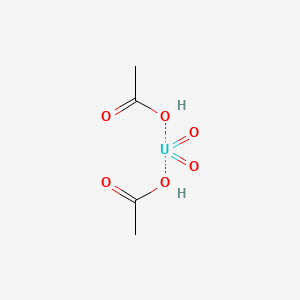

![N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1202254.png)

